N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride
Overview
Description
N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride is a chemical compound with the empirical formula C10H15ClN2O and a molecular weight of 214.69 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride typically involves the reaction of N-methyl-2-methylamino-N-phenyl-acetamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted acetamide compounds .
Scientific Research Applications
N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is used in biochemical assays and as a tool for studying enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-aminophenol: A related compound with similar structural features but different functional groups.
N-Methyl-2-hydroxyaniline: Another similar compound with hydroxyl groups instead of amide groups.
Uniqueness
N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound .
Properties
IUPAC Name |
N-methyl-2-(methylamino)-N-phenylacetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-11-8-10(13)12(2)9-6-4-3-5-7-9;/h3-7,11H,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMDUIBLLVOTEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N(C)C1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90913913 | |
Record name | N,N~2~-Dimethyl-N-phenylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90913913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97454-51-8 | |
Record name | N,N~2~-Dimethyl-N-phenylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90913913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 97454-51-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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